4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile
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Overview
Description
4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile is a complex organic compound belonging to the piperidine family Piperidines are known for their diverse applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by nitrile formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: Known for its use in stabilizing polymers and as a precursor in organic synthesis.
4-Dimethylamino-2,2,6,6-tetramethylpiperidine: Used in chemical synthesis and as a reactant for supramolecular structures.
Uniqueness
4-Amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61683-66-7 |
---|---|
Molecular Formula |
C13H25N3 |
Molecular Weight |
223.36 g/mol |
IUPAC Name |
4-amino-2,6-diethyl-2,3,6-trimethylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C13H25N3/c1-6-11(4)8-13(15,9-14)10(3)12(5,7-2)16-11/h10,16H,6-8,15H2,1-5H3 |
InChI Key |
YDZODGWELWADRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)(C#N)N)C |
Origin of Product |
United States |
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